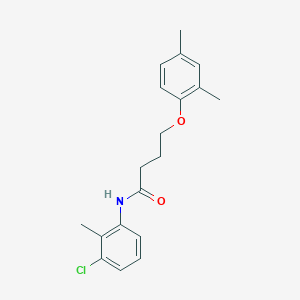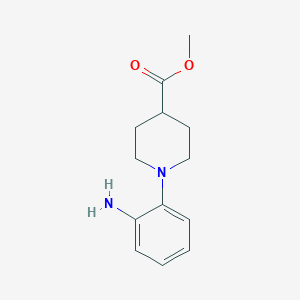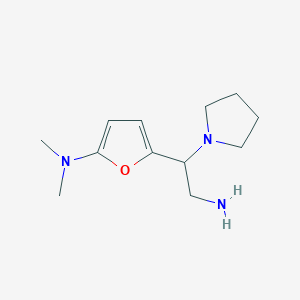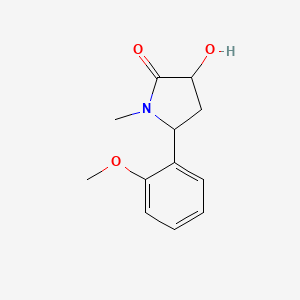
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a hydroxy group, a methoxyphenyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane-water mixture (1:1) to form the desired pyrrolidinone derivative . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to ensure the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the pyrrolidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methylpyridine: Similar in structure but lacks the methoxyphenyl group.
5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrroline-2-ones: Contains a pyrroline ring and similar functional groups but differs in the overall structure.
Uniqueness
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the methoxyphenyl and hydroxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-10(14)12(13)15)8-5-3-4-6-11(8)16-2/h3-6,9-10,14H,7H2,1-2H3 |
Clave InChI |
RINMPWZJYOGHOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(C1=O)O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)
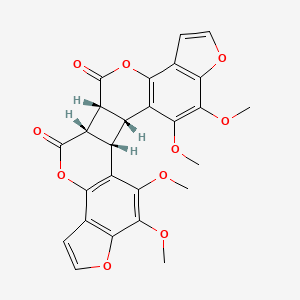

![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
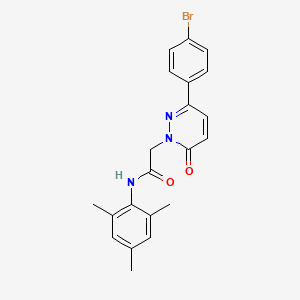
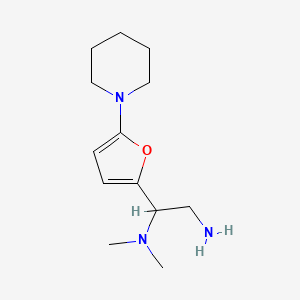
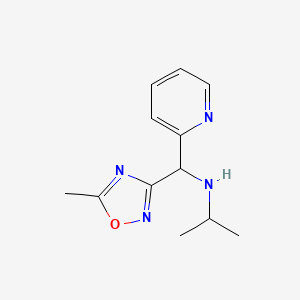
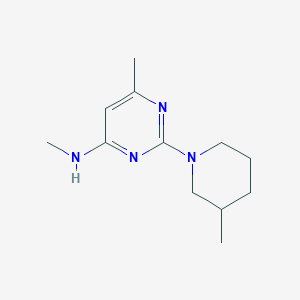
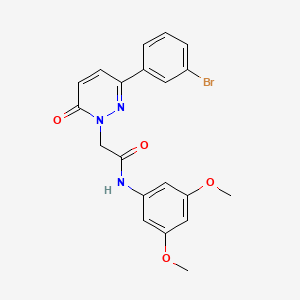

![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
